![molecular formula C15H18N2O2 B3027513 tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate CAS No. 1306763-31-4](/img/structure/B3027513.png)
tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate
Descripción general
Descripción
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group. They are used in a variety of applications, including as protecting groups in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate” are not available, tert-butyl carbamates can generally be synthesized through the reaction of tert-butyl alcohol with an isocyanate .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various experimental methods .Aplicaciones Científicas De Investigación
1. Crystallography and Molecular Structure
tert-Butyl carbamates, including derivatives like tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate, are often studied for their crystal structures and molecular interactions. For instance, carbamate derivatives are analyzed for their hydrogen bonding patterns and molecular packing in crystal structures, offering insights into the molecular architecture and intermolecular interactions (Baillargeon et al., 2017).
2. Synthetic Chemistry and Organic Reactions
These compounds are integral in synthetic chemistry, particularly in the formation of N-hydroxycarbamates and their transformation into other functional groups. They serve as building blocks in organic synthesis, demonstrating versatility in chemical transformations and reactions (Guinchard et al., 2005).
3. Intermediate in Pharmaceutical Synthesis
The tert-butyl carbamate group is a common protecting group in the synthesis of pharmaceuticals. For example, it plays a role in the synthesis of intermediates for natural products with cytotoxic activity against human carcinoma cell lines, demonstrating its importance in the development of potential therapeutic agents (Tang et al., 2014).
4. Catalyst and Reaction Efficiency
Research has shown the efficiency of tert-butyl carbamates in catalytic reactions. These compounds have been used to catalyze the N-tert-butoxycarbonylation of amines, enhancing the yield and selectivity of the reaction. This highlights their potential as catalysts in various organic synthesis processes (Chankeshwara & Chakraborti, 2006).
5. Intermediates in Agrochemical Synthesis
tert-Butyl carbamates are also used in the synthesis of agrochemicals. Their role as intermediates in the synthesis of spirocyclic analogues of insecticides like Imidacloprid and Thiacloprid showcases their significance in the development of new agrochemical compounds (Brackmann et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been found to be involved in osteoclastic bone resorption and in the degradation of extracellular matrix proteins .
Mode of Action
Carbamates, a class of compounds to which this molecule belongs, are known to interact with their targets through the carbamate group . This interaction can lead to various changes in the target molecules, affecting their function and activity.
Biochemical Pathways
Based on the potential targets mentioned above, it can be inferred that this compound may affect pathways related to bone resorption and extracellular matrix degradation .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant. These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the potential targets and pathways mentioned above, it can be inferred that this compound may have effects on bone resorption and extracellular matrix degradation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHMMDUJKBJVQI-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C(C=CC=C12)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130368 | |
| Record name | Carbamic acid, N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1306763-31-4 | |
| Record name | Carbamic acid, N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306763-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-[(5-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027431.png)
![tert-Butyl 1-[2-(methylamino)-2-oxoethyl]piperidin-4-ylcarbamate](/img/structure/B3027432.png)
![tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027433.png)

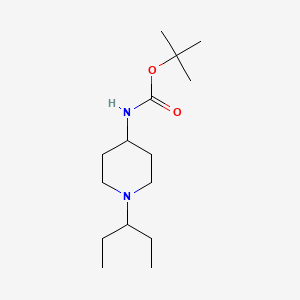
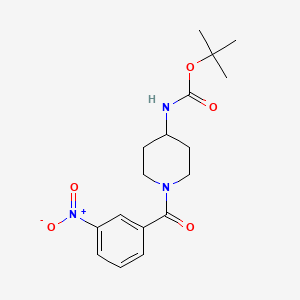
![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B3027438.png)

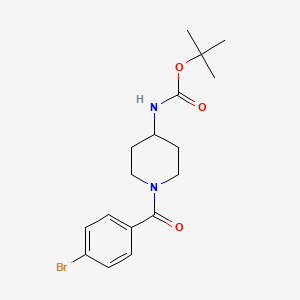
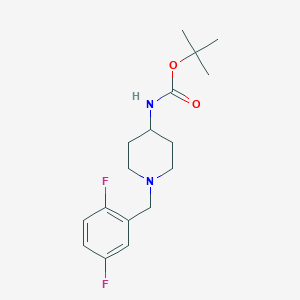
![tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027444.png)
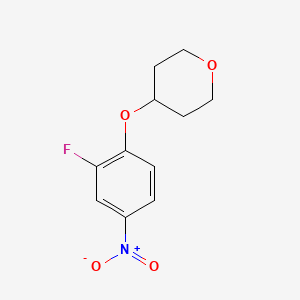
![tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B3027447.png)
